molecular formula C3H3Br2ClO B7888531 (2R)-2,3-dibromopropanoyl chloride

(2R)-2,3-dibromopropanoyl chloride

Cat. No.: B7888531
M. Wt: 250.31 g/mol
InChI Key: HWKWYDXHMQQDQJ-REOHCLBHSA-N
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Description

(2R)-2,3-Dibromopropanoyl chloride (CAS: 18791-02-1) is a chiral acyl chloride with the molecular formula C₃H₃Br₂ClO. Its structure features a propanoyl chloride backbone substituted with bromine atoms at the 2- and 3-positions, with the 2-position exhibiting the R-configuration (Figure 1). This stereochemical specificity makes it a valuable intermediate in asymmetric organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals or agrochemicals. Acyl chlorides are highly reactive, and the presence of bromine enhances electrophilicity, enabling nucleophilic substitutions or coupling reactions.

Key properties include:

  • Molecular weight: 258.32 g/mol
  • Reactivity: High due to the electron-withdrawing bromine atoms and the chloride leaving group.
  • Applications: Used in stereoselective synthesis of brominated compounds, peptide modifications, and catalytic cross-coupling reactions .

Properties

IUPAC Name

(2R)-2,3-dibromopropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKWYDXHMQQDQJ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2,3-dibromopropanoyl chloride can be synthesized through the bromination of propanoyl chloride. The reaction typically involves the addition of bromine (Br2) to propanoyl chloride in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the (2R)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution, where the chloride ion is replaced by various nucleophiles.

Common Reagents and Products:

NucleophileReagent/ConditionsProductYield/PurityReferences
Hydroxide (OH⁻)Aqueous NaOH, 0–10°C(2R)-2,3-dibromopropanoic acidHigh yield, >95% purity
Amines (e.g., sulfanilic acid)Neutral pH, 0–25°C(2R)-2,3-dibromo-N-(phenylsulfonyl)propanamide94–97% purity via titration
Alkoxides (RO⁻)Alcohols, room temperature(2R)-2,3-dibromopropanoate estersNot explicitly reported

Mechanism:

  • The electrophilic carbonyl carbon is attacked by the nucleophile (e.g., hydroxide or amine).

  • Chloride ion departs as a leaving group, forming a tetrahedral intermediate that collapses to the substitution product.

Elimination Reactions

Under basic conditions, β-elimination occurs, producing α,β-unsaturated acyl chlorides.

Key Data:

BaseConditionsProductNotesReferences
Strong bases (e.g., KOtBu)Reflux, 65–90°C(2R)-2-bromoacryloyl chlorideRequires catalytic Fe(III) for efficiency

Mechanism:

  • Base abstracts a β-hydrogen adjacent to one bromine atom.

  • Concurrent elimination of HBr forms a double bond, yielding an α,β-unsaturated acyl chloride.

Industrial-Scale Reaction Conditions

Industrial synthesis and derivative production prioritize high yield and purity:

ProcessCatalyst/AdditiveTemperatureYieldPurityReferences
Bromination of acrylic acidFe(III) chloride64–66°C98%98–99%
Thionyl chloride treatmentNone65°C95%94–96%

Notes:

  • Iron catalysts (e.g., FeCl₃) enhance bromination efficiency .

  • Excess thionyl chloride ensures complete conversion to the acyl chloride .

Quantitative Analysis Method

Reaction with sulfanilic acid enables precise content determination:

  • Excess sulfanilic acid reacts with the acyl chloride.

  • Unreacted sulfanilic acid is titrated with NaNO₂ to calculate remaining reagent .

  • Formula:

    Content (%)=(G1ANVB)G2C×100\text{Content (\%)} = \frac{(G_1 \cdot A - N \cdot V \cdot B)}{G_2 \cdot C} \times 100

    Where G1G_1, G2G_2 = masses; AA, BB, CC = molecular weights .

Pharmaceutical Intermediate Use

  • Derivatives like amides and esters serve as intermediates in drug synthesis.

  • Stereochemistry at C2 (R-configuration) may influence biological activity, though specific studies are not detailed in the sources.

Scientific Research Applications

Synthesis of Reactive Dyes

One of the primary applications of (2R)-2,3-dibromopropanoyl chloride is in the synthesis of reactive dyes. These dyes are characterized by their ability to form covalent bonds with substrates, leading to improved wash and light fastness. The compound serves as a key intermediate in the preparation of various dye structures, which can be tailored for specific textile applications.

  • Process Overview : The synthesis involves a reaction where this compound reacts with aromatic amines or phenols under controlled conditions to yield reactive dye molecules with enhanced properties .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been utilized in the synthesis of bioactive compounds. Its reactivity allows it to participate in various coupling reactions that are essential for drug development.

  • Case Study : A notable example includes its use in synthesizing derivatives that act as inhibitors for specific enzymes involved in disease pathways. For instance, it has been involved in the preparation of compounds targeting dihydrofolate reductase (DHFR), which is crucial in cancer and autoimmune disease treatments .

Material Science and Polymer Chemistry

The compound is also employed in material science, particularly in the formulation of polymers and coatings. Its reactivity allows it to act as a cross-linking agent or a modifier in polymer matrices.

  • Applications :
    • Coatings : Used as an additive to enhance adhesion properties and durability.
    • Polymer Synthesis : Acts as a building block for synthesizing specialty polymers that require specific thermal or mechanical properties .

Chemical Research and Development

In research settings, this compound is often used as a reagent in synthetic organic chemistry. Its ability to introduce bromine functionalities into organic molecules makes it valuable for creating complex molecular architectures.

  • Research Findings : Studies have demonstrated its effectiveness in synthesizing various brominated compounds that exhibit interesting biological activities or physical properties .

Environmental Considerations

Although this compound has numerous applications, it is essential to consider its environmental impact. As with many halogenated compounds, there are concerns regarding toxicity and persistence in the environment.

  • Regulatory Status : The compound is subject to scrutiny under various chemical safety regulations due to its potential mutagenicity and environmental persistence .

Mechanism of Action

The mechanism of action of (2R)-2,3-dibromopropanoyl chloride involves its reactivity with nucleophiles. The bromine atoms in the molecule are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce bromine atoms into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2,3-Dibromopropanoyl Chloride (Racemic Mixture)

The racemic form lacks stereochemical specificity, limiting its utility in enantioselective reactions. Differences include:

  • Synthesis : Racemic mixtures are typically cheaper to produce but require chiral resolution for asymmetric applications.
  • Reactivity : Identical chemical reactivity but divergent stereochemical outcomes in reactions involving chiral catalysts or enzymes.
  • Applications: Preferred in non-stereosensitive industrial processes, such as bulk bromination reactions .

(2R)-2-Bromo-3-chloropropanoyl Chloride

This compound replaces one bromine with chlorine, altering reactivity and steric effects:

  • Electrophilicity : Chlorine’s lower electronegativity reduces the electron-withdrawing effect compared to bromine, slowing nucleophilic acyl substitution.
  • Cost : Chlorinated analogs are generally more cost-effective but less reactive in bromine-specific reactions.

(2R)-1-[(Methylsulfonyl)oxy]propan-2-aminium Chloride (CAS: Not provided, )

  • Hydrogen Bonding: Forms strong N–H⋯Cl and C–H⋯O interactions, creating layered crystalline structures. In contrast, (2R)-2,3-dibromopropanoyl chloride’s intermolecular forces are dominated by halogen-halogen (Br⋯Br) and dipole-dipole interactions.
  • Reactivity : The sulfonyl group in this compound enables different reaction pathways (e.g., nucleophilic substitutions at sulfur), whereas the acyl chloride group favors acylations.
  • Applications : Used in crystallography studies and ionic liquid synthesis, unlike the acyl chloride’s role in covalent bond formation .

Methyl (2R)-2-Amino-3-(2-fluorophenyl)propanoate Hydrochloride (CAS: 176896-71-2, )

This chiral hydrochloride salt highlights the impact of functional groups on applications:

  • Stereochemistry : The (2R)-configuration is critical for bioactivity in pharmaceuticals (e.g., enzyme inhibition).
  • Functional Groups: The ester and amine groups enable peptide coupling, whereas the acyl chloride in this compound is more reactive toward amines and alcohols.
  • Stability : Hydrochloride salts are generally more stable than acyl chlorides, which are moisture-sensitive .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity
This compound 18791-02-1 C₃H₃Br₂ClO 258.32 High electrophilicity, chiral acylations
2,3-Dibromopropanoyl chloride (rac) 18791-02-1 C₃H₃Br₂ClO 258.32 Similar reactivity, no stereoselectivity
(2R)-2-Bromo-3-chloropropanoyl Cl Not available C₃H₃BrCl₂O 205.88 Moderate electrophilicity, reduced steric hindrance
Methyl (2R)-2-amino-3-(2-FPh)propanoate HCl 176896-71-2 C₁₀H₁₃ClFNO₂ 233.67 Peptide coupling, chiral resolution

Research Findings and Trends

  • Stereochemical Influence : The (2R)-configuration in acyl chlorides significantly enhances enantioselectivity in catalytic reactions, as seen in asymmetric aldol additions .
  • Halogen Effects: Bromine’s larger atomic radius and polarizability compared to chlorine improve leaving-group ability in SN₂ reactions, making this compound superior in nucleophilic substitutions .
  • Stability Challenges : Acyl chlorides require anhydrous conditions, whereas hydrochloride salts (e.g., ) tolerate ambient storage, impacting industrial scalability .

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